molecular formula C22H19N3O4 B226519 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B226519
M. Wt: 389.4 g/mol
InChI Key: JCSFTTXFSXBATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, also known as BDP-9066, is a novel chemical compound that has been the subject of scientific research in recent years. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine inhibits CK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of downstream signaling pathways. The specificity of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for CK2 has been demonstrated in various cellular and animal models, suggesting that it may have minimal off-target effects.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to have various biochemical and physiological effects in cellular and animal models. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit cell growth and induce apoptosis. In animal models of cancer, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit tumor growth and metastasis. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to protect neurons from oxidative stress and improve cognitive function. In viral infections, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for lab experiments is its specificity for CK2, which allows for the study of CK2 signaling pathways without the interference of other kinases. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is also relatively easy to synthesize and purify, making it suitable for large-scale experiments. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are many future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine. One direction is the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine derivatives with improved solubility and pharmacokinetic properties. Another direction is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine in combination with other therapies, such as chemotherapy and immunotherapy, in cancer treatment. In neurodegenerative disorders, the potential of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a disease-modifying therapy needs to be explored further. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a therapeutic agent for viral infections, such as COVID-19, is an area of active research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine was first reported by researchers at the University of Geneva in 2015. The synthesis involves a multi-step process that starts with the reaction of 2-bromo-3,4-dimethoxypyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction yields the intermediate 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which is then converted to N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine through a series of chemical reactions. The final product is obtained in high yield and purity, making it suitable for scientific research.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been the subject of extensive scientific research due to its potential therapeutic applications. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CK2 has been implicated in many diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit CK2 activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O4/c1-26-16-8-6-14(11-18(16)27-2)21-22(25-10-4-3-5-20(25)24-21)23-15-7-9-17-19(12-15)29-13-28-17/h3-12,23H,13H2,1-2H3

InChI Key

JCSFTTXFSXBATQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.